Aroma Character Differentiation: 2-Phenylethyl Alcohol vs. Benzyl Alcohol - Odor Quality and Threshold
A direct sensory comparison reveals that 2-Phenylethyl Alcohol (PEA) and benzyl alcohol are not interchangeable in fragrance formulations. PEA is characterized by a sweet, floral, rose-honey note with a sensory detection threshold of 0.06 mg/L in water [1]. In contrast, benzyl alcohol exhibits a mild, slightly balsamic, and often undesirable sharp or chemical odor profile that is qualitatively distinct. While a precise direct detection threshold comparison in the same study is not available, the significant difference in odor character is a primary driver of material selection [2].
| Evidence Dimension | Odor Quality and Detection Threshold |
|---|---|
| Target Compound Data | Odor: Sweet, floral, rose, honey; Detection threshold in water: 0.06 mg/L |
| Comparator Or Baseline | Benzyl Alcohol: Odor is mild, balsamic, and often described as sharp or chemical; Detection threshold is generally higher than PEA. |
| Quantified Difference | Qualitative difference in odor character; PEA has a significantly lower detection threshold (0.06 mg/L) compared to benzyl alcohol's typically higher threshold (exact value not available in this dataset). |
| Conditions | Sensory evaluation in aqueous solution. |
Why This Matters
This evidence is critical for procurement decisions in the fragrance and flavor industries, as the specific rose-honey character and low odor threshold of PEA are essential for creating desired scent profiles, and substitution with benzyl alcohol would result in a fundamentally different and generally less desirable olfactory outcome.
- [1] Cameleyre, M., Lytra, G., Tempere, S., & Barbe, J. C. (2025). Olfactory Impact of Volatile Compounds in Wines. Foods, 14(8), 1395. (Table 3). View Source
- [2] Scentspiracy. Phenyl Ethyl Alcohol (60-12-8) – Premium Synthetic Ingredient for Perfumery. View Source
